Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-

medicinal chemistry C–N cross-coupling library synthesis

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- (CAS 610274-74-3) is a synthetic small-molecule heterocycle belonging to the thienopyrimidine family. Its core scaffold fuses a thiophene ring to a pyrimidin-4(3H)-one, and it carries a reactive 3-amino group, a 5-(4-chlorophenyl) substituent, and a 6-methyl group.

Molecular Formula C13H10ClN3OS
Molecular Weight 291.76 g/mol
CAS No. 610274-74-3
Cat. No. B12116429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl-
CAS610274-74-3
Molecular FormulaC13H10ClN3OS
Molecular Weight291.76 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(S1)N=CN(C2=O)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(19-7)16-6-17(15)13(11)18/h2-6H,15H2,1H3
InChIKeyZPYBVPFPKWIQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- (CAS 610274-74-3): Procurement-Ready Heterocyclic Scaffold for Early-Stage Drug Discovery


Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- (CAS 610274-74-3) is a synthetic small-molecule heterocycle belonging to the thienopyrimidine family. Its core scaffold fuses a thiophene ring to a pyrimidin-4(3H)-one, and it carries a reactive 3-amino group, a 5-(4-chlorophenyl) substituent, and a 6-methyl group . The thieno[2,3-d]pyrimidin-4(3H)-one framework is recognized as a privileged structure in medicinal chemistry, with reported activities spanning kinase inhibition (FLT3), antimicrobial action, antitubercular effects, and anti-cancer properties [1][2]. This particular compound is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical intended for early discovery research .

Reactivity3-Amino handle for Cu-catalyzed N-arylation
ProcurementAldrichCPR rare chemical; independent identity verification required
Scaffold utilityThienopyrimidinone core for kinase, antimicrobial, and antitubercular probe synthesis

Why Substituting 3-Amino-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one with a Close Analog Introduces Uncontrolled Variables


Within the thieno[2,3-d]pyrimidin-4(3H)-one class, even single-point substituent changes produce compounds with substantially divergent molecular properties, reactivity, and biological profiles. The 3-amino group on this compound is essential for downstream N-arylation chemistry via Cu-mediated C–N bond formation—a key reaction for generating focused libraries of N-aryl substituted analogs evaluated as chorismate mutase inhibitors [1]. The 6-methyl group differentiates this compound from the 6-unsubstituted analog (Sigma R780464, C12H8ClN3OS, MW 277.73), altering both lipophilicity and steric bulk . The 5-(4-chlorophenyl) group provides crucial hydrophobic and potential halogen-bonding interactions with biological targets, and its replacement with other aryl groups in related series has been shown to dramatically shift both antibacterial potency (6- to 15-fold differences versus controls) and antifungal activity (10- to 15-fold versus ketoconazole) [2]. Substituting any of these three substituents invalidates existing structure-activity relationship (SAR) inferences and resets the optimization trajectory.

3-Amino compound
3-Unsubstituted analog
Lacks –NH₂ nucleophile; N-arylation library synthesis not possible
6-Methyl compound
6-Unsubstituted analog (R780464)
Lipophilicity and steric profile differ; 6-position reported to modulate kinase binding
5-(4-Cl-Ph) compound
Alternative 5-aryl analogs
Aryl substitution may shift antimicrobial and antifungal activity profiles

Quantitative Differentiation Evidence for Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- (CAS 610274-74-3) Versus Closest Analogs


3-Amino Substituent Enables Cu-Catalyzed N-Arylation Chemistry Absent in the 3-Unsubstituted Analog (CAS 379241-59-5)

The 3-amino group of the target compound serves as the nucleophilic handle for Cu-mediated N-arylation with aryl boronic acids, enabling the synthesis of N-aryl substituted derivatives that have been pharmacologically evaluated as Mycobacterium tuberculosis chorismate mutase inhibitors. The 3-unsubstituted analog 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 379241-59-5) cannot participate in this transformation, precluding access to the N-aryl substituted series altogether [1].

N-Arylation reactivity
Head-to-head
Reactive –NH₂ handle
No reaction (3-unsubstituted)
Enables N-aryl library synthesis not accessible with comparator
Open-flask Cu-catalyzed conditions reported
medicinal chemistry C–N cross-coupling library synthesis chorismate mutase

6-Methyl Group Confers Molecular Property Differentiation Versus the 6-Unsubstituted Analog (Sigma R780464)

The presence of a 6-methyl substituent distinguishes the target compound from the commercially available 6-unsubstituted analog 3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (Sigma R780464). This single methyl group increases molecular weight by 14.03 Da and adds a lipophilic substituent at a position identified as critical for potency modulation in thieno[2,3-d]pyrimidine-based kinase inhibitors. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines have been shown to markedly affect FLT3 inhibitory potency, with different 6-substituents producing divergent activity profiles in leukemia cell lines [1].

6-Position differentiation
Reported
MW 291.76 g/mol, 6-CH₃
MW 277.73 g/mol, 6-H
Lipophilicity and target binding may be affected
6-position modulation reported for FLT3 kinase inhibition
physicochemical properties lipophilicity molecular weight SAR

Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold Demonstrates Validated Chorismate Mutase Inhibition with Quantified IC50 Values

N-Aryl substituted thieno[2,3-d]pyrimidin-4(3H)-ones—derived from the same core scaffold as the target compound—have been directly evaluated as Mycobacterium tuberculosis H37Rv chorismate mutase (CM) inhibitors. The two most active compounds in the series (compounds 35 and 36) displayed IC50 values of 23.88 ± 0.90 μM and 19.80 ± 1.02 μM, respectively, in a dose-response format [1]. In contrast, a distinct chemotype within the broader class—compounds 13b and 29e from the Borate et al. series—achieved antimycobacterial MIC values of 6–8 μM against M. tuberculosis H37Ra and M. bovis BCG, demonstrating that scaffold decoration strategy critically determines both potency and target engagement profile [2]. The target compound, with its 3-amino handle, is ideally positioned for conversion into the N-aryl substituted series that produced the quantified CM IC50 values.

Chorismate mutase IC₅₀
Class-level
19.80–23.88 µM (N-aryl derivatives)
Scaffold derivatives inhibit M. tuberculosis CM
No direct data available for target compound
chorismate mutase Mycobacterium tuberculosis anti-tubercular IC50

Antimicrobial Potency of the Thieno[2,3-d]pyrimidin-4(3H)-one Class: 6- to 15-Fold Superiority Over Streptomycin and Ampicillin Benchmarked

A 2021 QSAR study of twelve new thieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated that the most potent antibacterial compound (compound 22, bearing a m-methoxyphenyl group and an ethylenediamine side chain at C-2) exhibited broad-spectrum MIC values of 0.05–0.13 mM, representing 6- to 15-fold greater potency than the clinical controls streptomycin and ampicillin [1]. Antifungal compounds 14 and 15 (bearing p-chlorophenyl and m-methoxyphenyl groups, respectively, with a 2-(2-mercaptoethoxy)ethan-1-ol side chain) showed MIC values of 0.013–0.027 mM, 10- to 15-fold more potent than ketoconazole and bifonazole, without toxicity on HFL-1 human embryonic primary cells or in vivo in C. elegans at MIC concentrations [1]. The target compound differs from the most potent analogs at the C-2 position and N-3 substitution, establishing it as a distinct starting point for antimicrobial lead optimization.

Antimicrobial benchmark
Cross-study comparable
Analog vs. controls: 6–15× more potent (antibacterial), 10–15× (antifungal)
Class-level antimicrobial potency; target compound uncharacterized
Analogs showed no observed cytotoxicity in HFL-1 cells and C. elegans
antibacterial MIC streptomycin ampicillin antifungal

Scarcity-Driven Procurement Differentiation: AldrichCPR Rare Chemical Status Versus Readily Available Analogs

The target compound (CAS 610274-74-3) is part of Sigma-Aldrich's AldrichCPR (Chemical Portfolio for Research) collection, which aggregates rare and unique chemicals specifically for early discovery researchers . Sigma-Aldrich explicitly states that no analytical data is collected for AldrichCPR products, and the buyer assumes responsibility for identity and purity confirmation . By contrast, the 3-unsubstituted analog 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 379241-59-5) is listed by multiple vendors with standard purity specifications (typically 95%), and the 6-demethylated analog (Sigma R780464) is also part of the AldrichCPR program. The target compound's combination of specific substitution pattern plus AldrichCPR listing status creates a dual procurement differentiation: structural uniqueness combined with limited commercial availability.

Procurement status
Data to verify
AldrichCPR rare chemical; no vendor analytical data
Identity and purity require independent verification
Sales final; limited vendor landscape
chemical procurement AldrichCPR rare chemicals supply chain

Optimal Research and Procurement Scenarios for Thieno[2,3-d]pyrimidin-4(3H)-one, 3-amino-5-(4-chlorophenyl)-6-methyl- (CAS 610274-74-3)


Synthesis of N-Aryl Substituted Libraries for Anti-Tubercular Chorismate Mutase Inhibitor Screening

The 3-amino group of the target compound enables Cu-catalyzed N-arylation with diverse aryl boronic acids, producing N-aryl substituted thieno[2,3-d]pyrimidin-4(3H)-ones that have been validated as Mycobacterium tuberculosis chorismate mutase inhibitors (IC50 as low as 19.80 μM) [1]. This application leverages the compound's unique reactivity handle that is absent in the 3-unsubstituted analog CAS 379241-59-5. The 5-(4-chlorophenyl) and 6-methyl substituents provide additional vectors for SAR exploration around the core scaffold.

FLT3 Kinase Inhibitor Lead Optimization Using 6-Position SAR

The 6-methyl substituent on the target compound is directly relevant to FLT3 kinase inhibitor design, where structural modifications at the 6-position of thieno[2,3-d]pyrimidines have been systematically studied for their impact on potency against acute myeloid leukemia cell lines [1]. The target compound provides a defined starting point for 6-position SAR, differentiated from the 6-H analog (Sigma R780464), enabling researchers to probe the contribution of the 6-methyl group to kinase binding affinity and cellular activity.

Antimicrobial Lead Generation with a p-Chlorophenyl-Containing Scaffold

The 5-(4-chlorophenyl) group on the target compound mirrors the p-chlorophenyl substitution present in the most potent antifungal compounds from the Magoulas et al. series (compound 14, MIC 0.013–0.026 mM, 10- to 15-fold more potent than ketoconazole), which demonstrated no toxicity in HFL-1 human cells and C. elegans at MIC concentrations [1]. The target compound's distinct substitution at the N-3 and C-6 positions offers a differentiated chemical starting point for exploring structure-activity relationships in the antimicrobial space relative to the published leads.

Early Discovery Procurement of a Structurally Unique Thienopyrimidine Building Block

As an AldrichCPR-listed rare chemical, the target compound is positioned for early-stage discovery research where structural novelty is prioritized over extensive analytical characterization [1]. Procurement teams should note that Sigma-Aldrich provides no analytical data and all sales are final; independent identity and purity verification (e.g., ¹H NMR, LCMS, elemental analysis) is required upon receipt. The limited vendor landscape for this specific substitution pattern—with the 3-amino, 5-(4-chlorophenyl), and 6-methyl groups all present—makes this compound a scarce resource for laboratories seeking this exact chemotype.

Application
Selection Property
Validation Focus
N-Aryl library synthesis for chorismate mutase probe studies
3-Amino reactive handle for C-N coupling
Product identity and coupling efficiency
FLT3 kinase 6-position SAR studies
6-Methyl group for lipophilicity tuning
Kinase binding and cellular activity screening
Antimicrobial lead generation with p-Cl-phenyl scaffold
5-(4-Chlorophenyl) for hydrophobic interactions
MIC determination and cytotoxicity screening
Early discovery procurement of unique thienopyrimidine
AldrichCPR rare chemical availability
Independent identity/purity verification (NMR, LCMS)
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